Methyl 4-amino-2-methylbut-2-enoate

GABAC receptor pharmacology agonist-to-antagonist switch structure-activity relationship

A single C2-methyl substituent converts TACA from potent GABAC agonist into antagonist-incorrect intermediate procurement undermines GABAergic research. Methyl 4-amino-2-methylbut-2-enoate is the validated precursor to 2-MeTACA, uniquely enabling receptor subtype discrimination: • ρ1 competitive antagonist (KB 45.5 μM) • ρ2 partial agonist (34% intrinsic activity) • ρ3 functionally silent This (E)-configured unsaturated ester supports stereoselective synthesis of enantiopure 2-MeGABA analogs. Consistent purity and reliable global supply ensure reproducible, publication-grade pharmacology.

Molecular Formula C6H11NO2
Molecular Weight 129.16 g/mol
Cat. No. B13243567
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-amino-2-methylbut-2-enoate
Molecular FormulaC6H11NO2
Molecular Weight129.16 g/mol
Structural Identifiers
SMILESCC(=CCN)C(=O)OC
InChIInChI=1S/C6H11NO2/c1-5(3-4-7)6(8)9-2/h3H,4,7H2,1-2H3/b5-3+
InChIKeyVOUQXKFPLUQLQW-HWKANZROSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 4-Amino-2-methylbut-2-enoate: Overview for Neuroscience Research


Methyl 4-amino-2-methylbut-2-enoate (CAS 803622-26-6; molecular formula C₆H₁₁NO₂; MW 129.16) is the methyl ester of trans-4-amino-2-methylbut-2-enoic acid (2-MeTACA), a conformationally restricted unsaturated analog of the neurotransmitter γ-aminobutyric acid (GABA) [1]. The compound is also available as its hydrochloride salt (CAS 25692-00-6) [2]. As a protected precursor to 2-MeTACA — a pharmacologically characterized GABAC receptor antagonist with demonstrated receptor subtype selectivity — this methyl ester serves as a critical synthetic intermediate in medicinal chemistry programs targeting GABAergic signaling pathways [1][2].

Precursor Protected methyl ester of 2-MeTACA
Target Reported GABAC receptor antagonist pharmacophore
Selectivity Subunit-discriminating probe across ρ1, ρ2, ρ3

Why Generic GABA Analogs Cannot Substitute


Substituting methyl 4-amino-2-methylbut-2-enoate with structurally similar GABA analogs or amino acid esters is scientifically invalid because minor structural perturbations on the GABA backbone produce functionally opposite pharmacology at GABAC receptors. A single C2 methyl substituent converts the parent compound TACA from a potent full agonist (KD 2.4 μM, 93% maximal GABA response) into the antagonist 2-MeTACA (KB 31–45.5 μM) [1][2]. Furthermore, the 4-amino-2-methylbut-2-enoate scaffold confers receptor subtype discrimination across GABAC ρ1, ρ2, and ρ3 subunits that is absent in unsubstituted TACA or saturated analogs such as 2-MeGABA [1]. Even isomeric methyl esters such as methyl 3-aminocrotonate possess entirely different reactivity profiles and are directed toward dihydropyridine synthesis rather than GABA receptor pharmacology [2]. These functional divergences mean that procurement of the correct C2-methyl, 4-amino, α,β-unsaturated ester is essential for reproducible GABAergic research.

Agonist vs Antagonist
TACA is a reported GABAC full agonist; replacement would reverse functional pharmacology. C2 methylation alone inverts activity.
Regioisomer Mismatch
Methyl 3-aminocrotonate is a dihydropyridine synthesis building block. GABA receptor-targeted activity is not supported by the 3-amino scaffold.
Saturated Analog Shift
2-MeGABA lacks the α,β-unsaturation required for reported antagonist potency and GABA-T inhibition, and shows only weak partial agonism.

Differential Evidence Against Closest Analogs


Agonist-to-Antagonist Switch at GABAC Receptors vs. TACA

The hydrolysis product of methyl 4-amino-2-methylbut-2-enoate, 2-MeTACA, is a moderately potent competitive antagonist at human ρ1 GABAC receptors (IC₅₀ = 31.0 μM; KB = 45.5 μM), while its direct parent compound TACA (trans-4-aminocrotonic acid, lacking the C2 methyl group) is a potent full agonist at the same receptor (KD = 2.4 μM, maximal response = 93% of GABA-activated current) [1][2]. A second C2-substituted analog, trans-4-amino-2-fluorobut-2-enoic acid (2-F-TACA), retains potent agonist activity (KD = 2.43 μM), demonstrating that the methyl group specifically — not merely C2 substitution — drives the pharmacological inversion [1]. This functional switch is among the most dramatic examples of a single-atom substituent change converting a receptor agonist into an antagonist within the GABAergic ligand family.

Agonist vs Antagonist Switch
Head-to-head
TACA: agonist (KD 2.4 μM, 93% efficacy) → 2-MeTACA: antagonist (KB 45.5 μM, IC₅₀ 31 μM)
Single-atom C2 methylation inverts functional activity
Requires ester hydrolysis to free acid for assay
GABAC receptor pharmacology agonist-to-antagonist switch structure-activity relationship 2-substituted GABA analogs

GABAC Receptor Subtype Discrimination Across ρ Subunits

2-MeTACA (the acid form of the target methyl ester) exhibits a unique subtype-selectivity profile across GABAC ρ subunits that is unavailable with TACA, GABA, or other common GABAergic ligands. At human recombinant ρ1 receptors, 2-MeTACA acts as a competitive antagonist [1]. At human ρ2 receptors, the same compound functions as a partial agonist with an intrinsic activity of 34% of the maximal GABA response [1]. At rat ρ3 receptors, 2-MeTACA (tested at 300 μM) produces no detectable agonist or antagonist effect, indicating that the C2 methyl substituent sterically prevents productive binding to the ρ3 orthosteric site [2]. By contrast, TACA acts as a full agonist at all three ρ subtypes (ρ3 EC₅₀ = 3.8 ± 0.3 μM) and GABA itself is a non-selective agonist (ρ3 EC₅₀ = 4.0 ± 0.3 μM) [2].

Subunit Discrimination
Cross-study comparable
ρ1 antagonist · ρ2 partial agonist (34%) · ρ3 functionally silent
Supports subunit-selective probe development
TACA and GABA lack this subtype profile
GABAC receptor subtypes ρ subunit selectivity pharmacological probe recombinant ion channel

Protected Synthetic Precursor for Controlled Hydrolysis

Methyl 4-amino-2-methylbut-2-enoate serves as a carboxyl-protected precursor that can be hydrolyzed to release the pharmacologically active free acid 2-MeTACA. The synthesis of 2-MeTACA proceeds via the corresponding ethyl ester (ethyl 2-methyl-4-phthalimidobut-2-enoate) followed by phthalimide deprotection and ester hydrolysis [1]. The methyl ester is commercially available at a minimum purity of 95% (CAS 803622-26-6, MW 129.16) , and its hydrochloride salt (CAS 25692-00-6, MW 165.62) is available at similar purity (≥95%) . By contrast, the free acid 2-MeTACA (MW 115.13) is less commonly stocked at comparable purity as a research chemical, and its unprotected amino and carboxyl groups confer different solubility, storage stability, and handling characteristics versus the methyl ester hydrochloride . The ester form also offers potential utility as a lipophilic prodrug, as the ester can undergo in situ hydrolysis to release active metabolites .

Protected Precursor
Supplier specification
Free base (≥95%) and HCl salt (≥95%) available
Defined purity and handling flexibility
Free acid 2-MeTACA less commonly stocked at research grade
protected amino acid ester synthetic intermediate prodrug strategy GABA analog synthesis

Regioisomer Differentiation from 3-Aminocrotonate Isomers

Methyl 4-amino-2-methylbut-2-enoate (4-amino isomer; CAS 803622-26-6; C₆H₁₁NO₂; MW 129.16) and methyl 3-aminocrotonate (3-amino isomer; CAS 14205-39-1; C₅H₉NO₂; MW 115.13) share an α,β-unsaturated β-amino ester core but differ fundamentally in amino group position, carbon count, and application domain. Methyl 3-aminocrotonate is a well-established building block for Hantzsch 1,4-dihydropyridine synthesis, used in manufacturing calcium channel blockers such as nicardipine and nitrendipine [1][2]. In contrast, the 4-amino-2-methylbut-2-enoate scaffold maps onto the GABA backbone and targets GABA receptor pharmacology, specifically GABAC receptor antagonism upon hydrolysis to 2-MeTACA [3]. A researcher procuring methyl 3-aminocrotonate expecting GABA receptor activity would obtain a compound lacking the critical 4-amino group spacing and the C2 methyl substituent that jointly confer antagonist pharmacology at GABAC receptors [3].

Regioisomer Identity
Cross-study comparable
4-amino isomer: GABAC antagonist precursor · 3-amino isomer: dihydropyridine intermediate
Regioisomer determines target class application
Molecular formula and amino position differ
regioisomer differentiation enamino ester GABA vs dihydropyridine heterocyclic synthesis

GABA Aminotransferase Inhibition by 2-Substituted Analogs

The 4-amino-2-(substituted methyl)-2-butenoic acid scaffold, to which the target compound belongs, comprises potent competitive reversible inhibitors of γ-aminobutyric acid aminotransferase (GABA-T), the primary enzyme responsible for GABA catabolism [1]. Within this series, the 2-hydroxymethyl analog exhibits a Ki of 5 μM against GABA-T, and the 2-fluoro analog demonstrates enzyme-catalyzed fluoride ion release confirming active-site binding [1]. The 2-methyl analog (2-MeTACA, derived from the target methyl ester) fits within this pharmacophore, where the 2,3-double bond stabilizes the azallylic isomerization of the Schiff base formed with pyridoxal phosphate [1]. By comparison, the saturated analog 4-amino-2-methylbutanoic acid (2-MeGABA) lacks the 2,3-unsaturation and exhibits weak partial agonist activity at GABAC receptors (KD 189 μM, 12% maximal GABA response) with antagonist IC₅₀ of 21 μM [2], illustrating that both the C2 methyl group and the 2,3-double bond are required for potent GABA-T engagement and GABAC receptor antagonism.

GABA-T Inhibition Class
Class-level inference
Class Ki down to 5 μM (hydroxymethyl analog)
Supports dual target engagement potential
2,3-unsaturation required; saturated analogs lack this activity
GABA-T inhibition competitive inhibitor pyridoxal phosphate GABA metabolism

Validated Research and Procurement Applications


Differentiation of GABAC Receptor Subtypes in Recombinant Systems

Hydrolysis of methyl 4-amino-2-methylbut-2-enoate to 2-MeTACA enables preparation of a pharmacological probe that discriminates between homo-oligomeric GABAC ρ1 (competitive antagonist, KB 45.5 μM), ρ2 (partial agonist with 34% intrinsic activity), and ρ3 receptors (functionally silent at 300 μM) [1][2]. This subtype-selective profile is not achievable with TACA, GABA, or the standard GABAC antagonist TPMPA, making 2-MeTACA an essential tool for assigning native GABAC receptor subunit composition in retinal, hippocampal, and cerebellar tissues [1].

Structure-Activity Studies of Functional Switching at Ion Channels

The C2-methyl substitution that converts the TACA scaffold from a potent GABAC agonist (KD 2.4 μM, 93% efficacy) into the antagonist 2-MeTACA (KB 31–45.5 μM) represents one of the most striking single-atom functional inversions in GABAergic pharmacology [1][2]. Methyl 4-amino-2-methylbut-2-enoate serves as the synthetic entry point for preparing 2-MeTACA and its derivatives to systematically probe how steric and electronic perturbations at the C2 position modulate ligand efficacy, binding pocket interactions, and ion channel gating transitions [2].

Dual-Acting GABA-T Inhibitor and Receptor Modulator Probes

The 4-amino-2-methylbut-2-enoate scaffold combines GABAC receptor antagonist activity (via 2-MeTACA) with the GABA aminotransferase inhibitory pharmacophore present in the broader 4-amino-2-(substituted methyl)-2-butenoic acid series (class Ki down to 5 μM) [1][2]. This dual mechanistic potential supports medicinal chemistry campaigns aimed at simultaneously enhancing GABAergic signaling through receptor modulation and reducing GABA catabolism through enzyme inhibition — a polypharmacology approach relevant to epilepsy, anxiety, and sleep disorder research [1].

Chiral Resolution of 2-Methyl GABA Analogs

The synthetic route to 2-MeTACA established by Duke et al. (2004) proceeds through the ethyl ester of 2-methyl-4-phthalimidobut-2-enoate, an intermediate from which both (S)- and (R)-enantiomers of 4-amino-2-methylbutanoic acid (2-MeGABA) were resolved using (−)-(R)-pantolactone as chiral auxiliary [1]. Methyl 4-amino-2-methylbut-2-enoate can serve as a substrate for analogous stereoselective synthesis or enzymatic resolution strategies to generate enantiopure 2-methyl GABA analogs for investigating stereochemical determinants of GABAC receptor pharmacology [1].

Application
Selection Property
Validation Focus
GABAC subunit-selective probe studies
Hydrolysis-dependent antagonist release; ρ1/ρ2/ρ3 discrimination
Recombinant ρ subunit electrophysiology context
C2 substituent structure-activity studies
Agonist-to-antagonist inversion scaffold
Agonist/antagonist efficacy endpoint review
Dual-mechanism probe development
Combined GABAC antagonism and GABA-T inhibition class profile
Receptor and enzyme inhibition endpoint context
Enantioselective GABA analog synthesis
Ester intermediate amenable to chiral resolution
Enantiomeric excess and stereochemical attribution
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